5,6-Dibromopyrimidine-2,4(1H,3H)-dione

Description

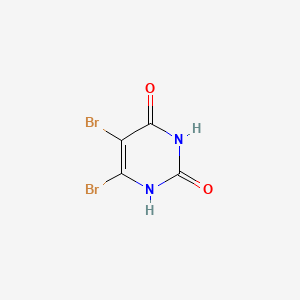

5,6-Dibromopyrimidine-2,4(1H,3H)-dione is a halogenated derivative of pyrimidine-2,4-dione (uracil). Its structure features bromine atoms at positions 5 and 6, replacing the hydrogen atoms found in uracil. This substitution significantly alters its electronic and steric properties, influencing its reactivity, stability, and biological activity. Pyrimidine-2,4-dione derivatives are critical in medicinal chemistry, with applications as antiviral agents (e.g., AZT), herbicides, and antimicrobial compounds . The bromine atoms enhance electrophilicity, making the compound a versatile intermediate in synthesizing bioactive molecules or coordination complexes .

Properties

CAS No. |

21428-26-2 |

|---|---|

Molecular Formula |

C4H2Br2N2O2 |

Molecular Weight |

269.88 g/mol |

IUPAC Name |

5,6-dibromo-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H2Br2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |

InChI Key |

CESGCUSHERQJST-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, with changes in the oxidation state of the bromine atoms.

Scientific Research Applications

5,6-Dibromopyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and interactions.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5,6-Dibromopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron Effects: Bromine’s electron-withdrawing nature in the dibromo derivative reduces electron density on the pyrimidine ring compared to amino (5,6-diaminouracil) or hydroxy substituents, altering HOMO/LUMO profiles and reactivity .

- Solubility: The dibromo compound’s higher molecular weight and halogen content reduce aqueous solubility relative to diaminouracil but improve lipid solubility, enhancing membrane permeability.

- Stability: Bromine substituents confer greater hydrolytic stability compared to amino groups, which may undergo oxidation or nucleophilic reactions .

Herbicidal Activity

Pyrimidine-2,4-dione derivatives with halogen or fused heterocyclic substituents exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO). For example:

- Pyrido[2,3-d]pyrimidine-2,4-diones (e.g., compound 2o in ) show herbicidal activity via π–π interactions and hydrogen bonding with PPO’s FAD cofactor . The dibromo derivative’s electron-deficient ring may enhance binding to aromatic residues in PPO.

- Thieno[2,3-d]pyrimidine-2,4-diones () demonstrate moderate antimicrobial activity, with MIC values against P. aeruginosa lower than streptomycin . Bromine’s hydrophobic and bulky nature could improve target affinity in similar systems.

Antiviral Activity

- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) derivatives () inhibit HIV-1 capsid assembly. The dibromo compound’s electrophilic C5/C6 positions may facilitate covalent interactions with viral proteins .

Antimicrobial Activity

- 6-Hetarylthieno[2,3-d]pyrimidine-2,4-diones () exhibit activity against S. aureus and E. coli. Bromine substituents could enhance membrane penetration or disrupt bacterial enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.